
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, has been reported. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds .科学的研究の応用
Synthesis and In Silico Studies
The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid, due to its complex structure, has been a subject of various research studies focused on its synthesis and potential applications. A study by Shupeniuk et al. (2021) involved the synthesis of 4-substituted 1-amino-9,10-anthraquinones, showcasing methods for creating compounds with potential biological activities. The study emphasizes the importance of in silico drug likeness scores and simulations of interactions with proteins, underlining the compound's relevance in drug development processes (Shupeniuk et al., 2021).
Chemical Characterization and Synthesis Techniques
Further research by Kankanala et al. (2011) highlights the synthesis and full characterization of related compounds, focusing on their structural elucidation through various spectroscopic techniques. This work is crucial for understanding the molecular framework and the potential modifications that could enhance the compound's applications in scientific research (Kankanala et al., 2011).
Biological Applications and Mechanisms
The enzyme-driven biotransformation of related anthraquinonic compounds has been studied by Pereira et al. (2009), revealing insights into how these compounds interact in biological systems. This research not only provides a basis for understanding the compound's biodegradability but also its potential applications in bioremediation and the development of less toxic dyes (Pereira et al., 2009).
Water-Soluble Derivatives Synthesis
Zeng and King (2002) presented a method for synthesizing water-soluble derivatives of anthracenes, which includes the compound , showing its potential in creating compounds that are easier to work with in aqueous solutions. Such advancements could open new doors for its application in various fields, including material science and pharmacology (Zeng & King, 2002).
Antimicrobial and Enzyme Inhibition Activity
Danish et al. (2021) explored the synthesis of sulfonamide ligand complexes with metals, demonstrating the antimicrobial and enzyme inhibition activities of these compounds. This indicates potential applications of the compound for developing new antimicrobial agents and exploring its role in enzyme inhibition, which could be valuable in medical research (Danish et al., 2021).
将来の方向性
The future directions for this compound could involve further exploration of its potential in organic synthesis, particularly in reactions involving the functionalization of inert nonreactive C-H bonds . Additionally, more research could be conducted to fully characterize its physical and chemical properties, as well as to assess its safety and potential hazards.
作用機序
Target of Action
It is known that the compound possesses anN,O-bidentate directing group , which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, potentially influencing the activity of metal-dependent enzymes or other metal-binding proteins.
Mode of Action
The presence of an n,o-bidentate directing group suggests that it may function by coordinating to metal ions, bringing them in proximity to c-h bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .
特性
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-20(10-4-7-17(21)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEDAPPYIYFSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2794597.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)
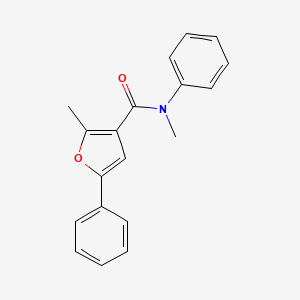

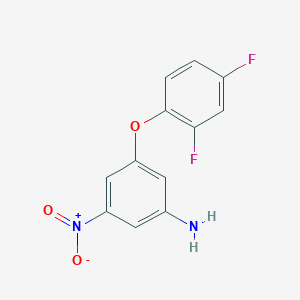

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)

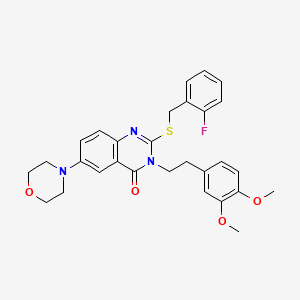
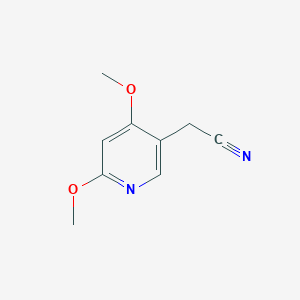
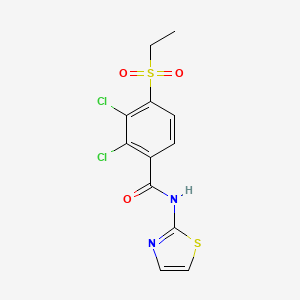
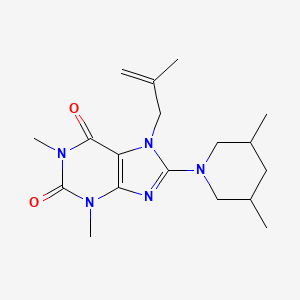
![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)